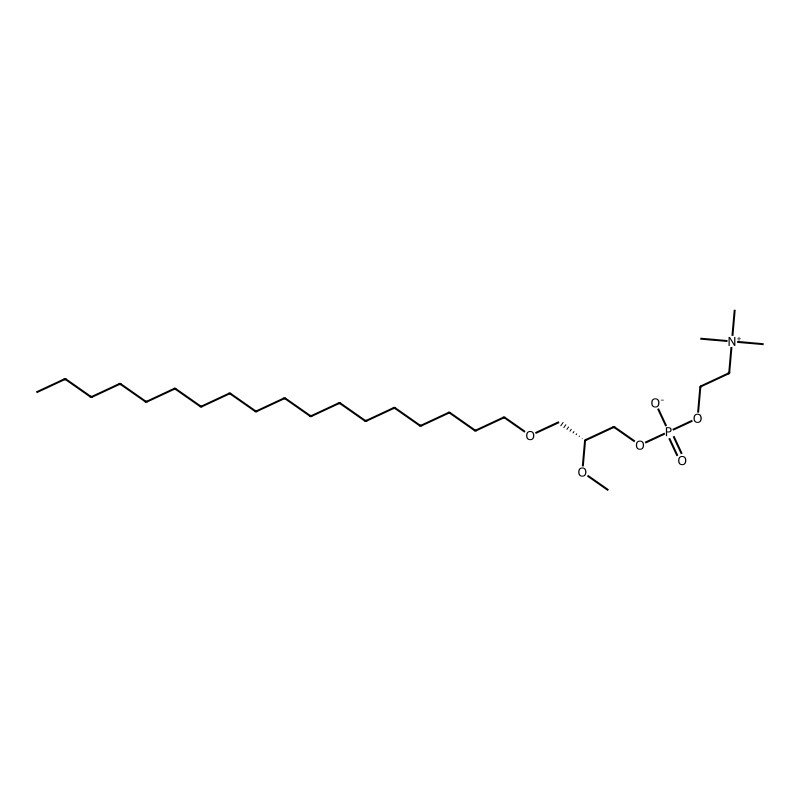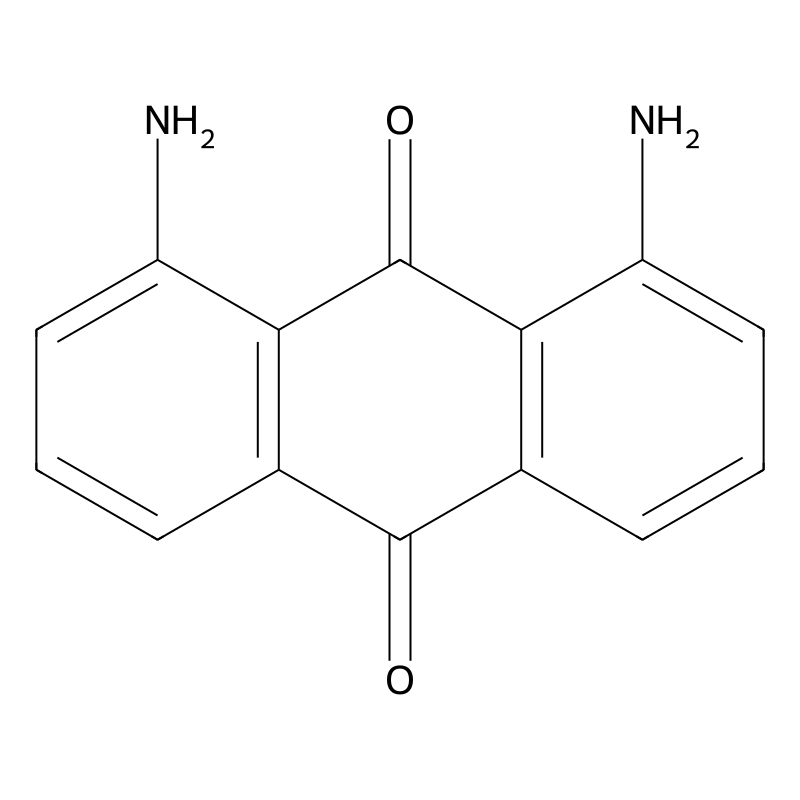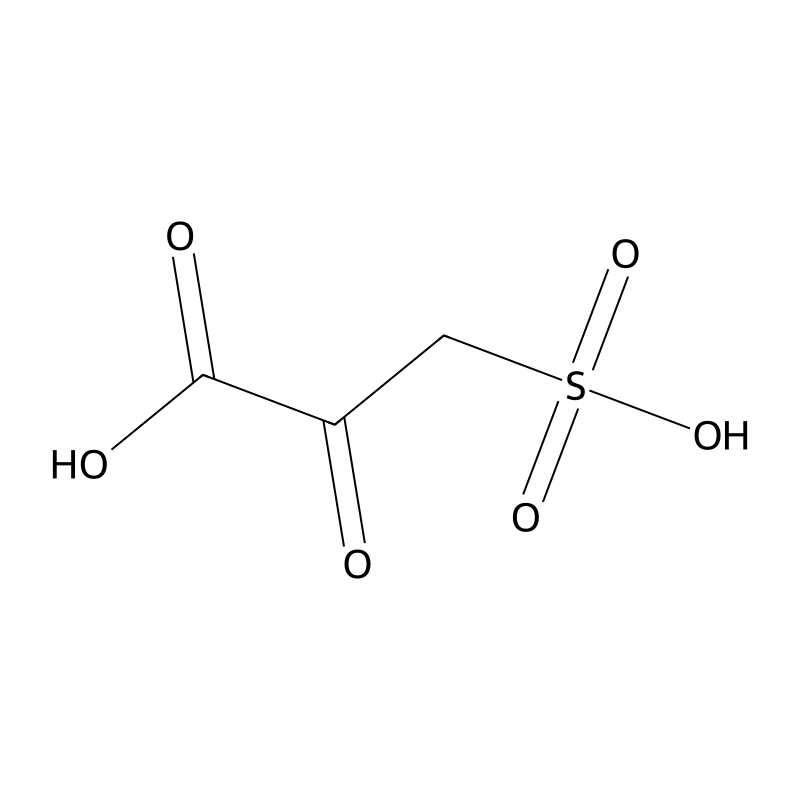L-Alanyl-L-tryptophan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Angiotensin-Converting Enzyme (ACE) Inhibitor:
L-Ala-L-Trp exhibits ACE inhibitory activity. ACE is an enzyme involved in regulating blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibiting ACE can lead to vasodilation and potentially lower blood pressure .
Peptide Research:
L-Ala-L-Trp serves as a model peptide for studying various aspects of peptide structure, function, and interactions with other molecules. Its relatively simple structure makes it a valuable tool for understanding the fundamental properties of peptides and their potential applications in drug development and other areas .
Other Potential Applications:
While less explored, L-Ala-L-Trp has also been investigated for its potential involvement in other biological processes, such as:
L-Alanyl-L-tryptophan is a dipeptide composed of the amino acids L-alanine and L-tryptophan. This compound plays a significant role in various biochemical processes, particularly in protein synthesis and metabolic pathways. As a dipeptide, it exhibits unique properties that arise from the combination of its constituent amino acids, contributing to its biological activity and potential therapeutic applications.
- Oxidation: Common oxidizing agents like hydrogen peroxide can modify the compound, potentially yielding hydroxylated derivatives.
- Reduction: Reducing agents such as sodium borohydride may convert it into amine derivatives.
- Substitution: Nucleophilic substitution reactions can occur, often involving sodium hydroxide and halogenated compounds.
These reactions are crucial for tailoring the compound for specific applications in research and medicine .
The biological activity of L-Alanyl-L-tryptophan is largely influenced by its components. L-tryptophan is essential for synthesizing serotonin, a neurotransmitter involved in mood regulation. Additionally, L-alanine plays a role in energy metabolism and protein synthesis. The compound has been shown to modulate immune responses by enhancing the cytolytic activity of natural killer cells against tumor cells .
Mechanism of Action
L-Alanyl-L-tryptophan acts through various biochemical pathways:
- Serotonin Pathway: L-tryptophan is hydroxylated to 5-hydroxytryptophan and subsequently decarboxylated to serotonin.
- Kynurenine Pathway: This pathway leads to the production of metabolites involved in inflammation and immune responses, such as kynurenine and kynurenic acid .
The synthesis of L-Alanyl-L-tryptophan typically involves the coupling of L-alanine and L-tryptophan through peptide bond formation. Key steps include:
- Activation of the carboxylic acid group of L-alanine using an activating agent (e.g., N-hydroxysuccinimide).
- Addition of a coupling reagent (e.g., HATU or EDC) to facilitate bond formation.
- Addition of L-tryptophan to form the dipeptide.
- Purification using techniques like column chromatography .
L-Alanyl-L-tryptophan has several applications:
- Nutritional Supplements: Used to enhance mood and cognitive function due to its role in serotonin synthesis.
- Pharmaceuticals: Investigated for potential therapeutic effects in mood disorders and immune modulation.
- Biochemical Research: Serves as a model compound in studies related to peptide chemistry and amino acid metabolism .
Several compounds share structural similarities with L-Alanyl-L-tryptophan. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Tryptophan | Contains an indole ring | Precursor for serotonin; involved in sleep regulation |
| L-Alanine | Simple aliphatic amino acid | Important for energy metabolism |
| L-Tyrosine | Contains a phenolic group | Precursor for dopamine; involved in neurotransmission |
| Dipeptide Glycyl-L-Tryptophan | Glycine + Tryptophan | Similar function but different effects on metabolism |
L-Alanyl-L-tryptophan is unique due to its specific combination of amino acids, which enhances its bioactivity compared to other dipeptides or individual amino acids .








